molecular formula C11H16ClNO3 B1394798 4-Piperidinylmethyl 2-furoate hydrochloride CAS No. 1219949-54-8

4-Piperidinylmethyl 2-furoate hydrochloride

Cat. No. B1394798
M. Wt: 245.7 g/mol
InChI Key: PCSGHPZCDJTJLK-UHFFFAOYSA-N
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Description

4-Piperidinylmethyl 2-furoate hydrochloride, also known as piperidinylmethylfuroate, is a chemical compound with the molecular formula C11H16ClNO3 and a molecular weight of 245.7 g/mol . It has gained significant attention among researchers due to its potential applications in various fields.


Molecular Structure Analysis

The molecular structure of 4-Piperidinylmethyl 2-furoate hydrochloride is defined by its molecular formula, C11H16ClNO3 . Detailed structural analysis such as the bond lengths, angles, and conformation would require advanced techniques like X-ray crystallography or NMR spectroscopy, which are not available in the current resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Piperidinylmethyl 2-furoate hydrochloride, such as its melting point, boiling point, and density, are not available in the current resources . These properties can be determined through experimental methods.

Scientific Research Applications

Chromatographic Analysis in Pharmaceutical Research

4-Piperidinylmethyl 2-furoate hydrochloride has been studied in the development of chromatographic methods for the analysis of pharmaceutical compounds. For example, a research by Varynskyi, Parchenko, and Kaplaushenko (2017) involved the development of a highly sensitive and selective high-performance liquid chromatography method for determining this compound in injection solutions, demonstrating its significance in pharmaceutical quality control (Varynskyi, Parchenko, & Kaplaushenko, 2017).

Structural Characterization

The structural properties of similar compounds have been studied, as in the work by Szafran, Komasa, and Bartoszak-Adamska (2007), who characterized 4-Piperidinecarboxylic acid hydrochloride using X-ray diffraction and other methods, providing insights into the molecular structure that could be relevant for understanding 4-Piperidinylmethyl 2-furoate hydrochloride (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Kinetic and Mechanistic Studies

The kinetics and mechanisms of reactions involving similar furan derivatives have been studied. For instance, Lee, Um, and April (1999) researched the reaction kinetics of 4-nitrophenyl 2-furoate with secondary alicyclic amines, which could provide a basis for understanding the reactivity of 4-Piperidinylmethyl 2-furoate hydrochloride (Lee, Um, & April, 1999).

Corrosion Inhibition Studies

Khaled (2010) investigated the inhibition performance of furan derivatives, such as methyl 2-furoate, on mild steel in acidic environments. This research could be relevant in understanding the potential application of 4-Piperidinylmethyl 2-furoate hydrochloride in corrosion inhibition (Khaled, 2010).

Antimicrobial Activity

Dyusebaeva, Elibaeva, and Kalugin (2017) explored the antimicrobial activity of 1,2,5-trimethylpiperidin-4-ol derivatives, indicating potential research avenues for similar piperidine derivatives, including 4-Piperidinylmethyl 2-furoate hydrochloride (Dyusebaeva, Elibaeva, & Kalugin, 2017).

Safety And Hazards

The safety data sheet for 4-Piperidinylmethyl 2-furoate hydrochloride indicates that it may cause an allergic skin reaction and serious eye irritation . It is recommended to handle this compound with appropriate safety measures, including wearing protective gloves, eye protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

piperidin-4-ylmethyl furan-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c13-11(10-2-1-7-14-10)15-8-9-3-5-12-6-4-9;/h1-2,7,9,12H,3-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSGHPZCDJTJLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC(=O)C2=CC=CO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Piperidinylmethyl 2-furoate hydrochloride

CAS RN

1219949-54-8
Record name 2-Furancarboxylic acid, 4-piperidinylmethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219949-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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